molecular formula C9H10BrNO2 B2743951 methyl N-(3-bromophenyl)glycinate CAS No. 126689-75-6

methyl N-(3-bromophenyl)glycinate

Cat. No. B2743951
CAS RN: 126689-75-6
M. Wt: 244.088
InChI Key: RNUPNFJZQXITID-UHFFFAOYSA-N
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Description

Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has highlighted the synthesis and reactivity of compounds similar to "methyl N-(3-bromophenyl)glycinate", focusing on their structural features and potential for creating novel molecules. For instance, the study on the synthesis of anticonvulsant agents through the manipulation of acetophenone and glycine derivatives showcases the versatility of similar structures in medicinal chemistry Unverferth et al., 1998. This approach demonstrates how modifications to the bromophenyl and glycinate components can lead to significant biological activities.

Catalysis and Material Science

Compounds structurally related to "this compound" have been explored for their catalytic properties and potential applications in material science. A notable example includes the development of molybdenum-doped graphite carbon nitride, which demonstrated enhanced catalytic activity for various oxidation reactions Gonçalves et al., 2018. This research suggests that doping materials with specific chemical moieties can significantly alter their physical and chemical properties, offering new possibilities for catalyst design.

Environmental Applications

The research on the destruction of methyl bromide sorbed to activated carbon by thiosulfate or electrolysis provides insights into environmental applications of brominated compounds and their derivatives Yang et al., 2015. It highlights the potential for using chemical modifications and reactions to address environmental pollutants and improve sustainability.

Drug Development and Biological Studies

Studies on compounds with bromophenyl and glycinate components have contributed to drug development and understanding biological mechanisms. For example, research on GSK-3-selective inhibitors derived from Tyrian purple indirubins shows how modifications to the molecular structure can lead to potent biological inhibitors with therapeutic potential Meijer et al., 2003. Such studies exemplify the critical role of chemical synthesis in discovering new drugs and exploring biological pathways.

properties

IUPAC Name

methyl 2-(3-bromoanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUPNFJZQXITID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromoaniline (88.6 g), methyl chloroacetate (44 ml), sodium acetate trihydrate (114 g) and methanol (70 ml) was heated under reflux for 18 h. The mixture was poured into water (500 ml) and extracted with dichloromethane (3×250 ml). The combined, dried organic extracts were evaporated and the residue was treated with 10% concentrated sulphuric acid in methanol (250 ml). After 3 h the solution was poured carefully into 8% sodium bicarbonate (1200 ml). The resulting solid was filtered off, dissolved in dichloromethane (1000 ml), and this solution was dried and evaporated to give a solid (94 g). A portion of this solid (1 g) was purified by FCC eluting with System A (1:1) to give a semi-solid which was recrystallised from System A to give the title compound, m.p. 66°-68°.
Quantity
88.6 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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